molecular formula C17H24N2O2 B6017848 [2-(Cyclohexylmethyl)morpholin-4-yl]-pyridin-2-ylmethanone

[2-(Cyclohexylmethyl)morpholin-4-yl]-pyridin-2-ylmethanone

Cat. No.: B6017848
M. Wt: 288.4 g/mol
InChI Key: OIEMZLGELDUQOZ-UHFFFAOYSA-N
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Description

[2-(Cyclohexylmethyl)morpholin-4-yl]-pyridin-2-ylmethanone is a complex organic compound that features a morpholine ring, a pyridine ring, and a cyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclohexylmethyl)morpholin-4-yl]-pyridin-2-ylmethanone typically involves the reaction of cyclohexylmethylamine with 2-chloropyridine in the presence of a base to form the intermediate product. This intermediate is then reacted with morpholine under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclohexylmethyl)morpholin-4-yl]-pyridin-2-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(Cyclohexylmethyl)morpholin-4-yl]-pyridin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for drug development .

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to modulate certain biological pathways suggests it could be useful in treating various diseases, including neurological disorders and cancers .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [2-(Cyclohexylmethyl)morpholin-4-yl]-pyridin-2-ylmethanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    [Cyclohexylmethyl]morpholine: Similar structure but lacks the pyridine ring.

    [2-(Morpholin-4-yl)ethyl]amine: Contains the morpholine ring but with different substituents.

    [2-(Cyclohexylmethyl)pyridine]: Similar structure but lacks the morpholine ring.

Uniqueness

The uniqueness of [2-(Cyclohexylmethyl)morpholin-4-yl]-pyridin-2-ylmethanone lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the morpholine and pyridine rings, along with the cyclohexylmethyl group, allows for versatile interactions in chemical reactions and biological systems .

Properties

IUPAC Name

[2-(cyclohexylmethyl)morpholin-4-yl]-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(16-8-4-5-9-18-16)19-10-11-21-15(13-19)12-14-6-2-1-3-7-14/h4-5,8-9,14-15H,1-3,6-7,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEMZLGELDUQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2CN(CCO2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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